

The Versatile Scaffold: Methyl 3,5-dibromo-4-hydroxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No.: B1581642

[Get Quote](#)

Methyl 3,5-dibromo-4-hydroxybenzoate, a readily accessible aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a methyl ester, and two ortho-positioned bromine atoms, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into key reactions, including O-alkylation and various cross-coupling methodologies, and explore its role as a key intermediate in the synthesis of biologically active molecules, such as thyroid hormone analogs.

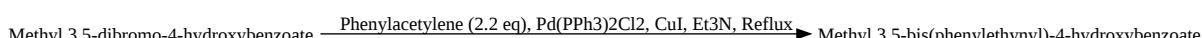
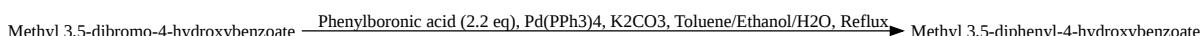
Core Properties and Reactivity

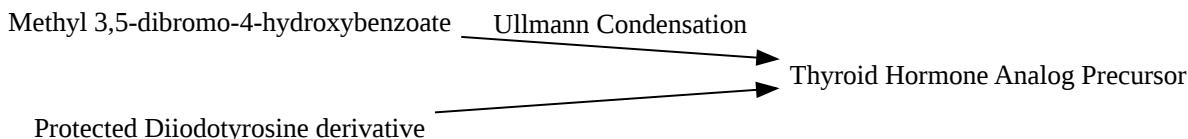
Methyl 3,5-dibromo-4-hydroxybenzoate ($C_8H_6Br_2O_3$, M.W. 309.94 g/mol) is a white to off-white solid.^[1] The reactivity of this molecule is dictated by its three principal functional groups:

- **Phenolic Hydroxyl Group:** The acidic proton of the hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis).
- **Methyl Ester:** This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification. It also influences the electronic properties of the aromatic ring.

- **Bromine Atoms:** The two bromine atoms are strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds.

This multifaceted reactivity profile makes **Methyl 3,5-dibromo-4-hydroxybenzoate** a valuable precursor for the synthesis of complex molecular architectures.



Key Synthetic Applications and Protocols


O-Alkylation: Gateway to Aryl Ethers

The phenolic hydroxyl group of **Methyl 3,5-dibromo-4-hydroxybenzoate** provides a convenient handle for the synthesis of substituted diaryl ethers, a common motif in many biologically active compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.^{[2][3]}

This protocol details the benzylation of the hydroxyl group, a common protecting group strategy and a route to benzyl ether derivatives.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Versatile Scaffold: Methyl 3,5-dibromo-4-hydroxybenzoate in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581642#use-of-methyl-3-5-dibromo-4-hydroxybenzoate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com